2-Benzyl-5-nitroisoindoline
Description
Properties
IUPAC Name |
2-benzyl-5-nitro-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-17(19)15-7-6-13-10-16(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSBGQUETRDJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476841 | |
| Record name | 2-BENZYL-5-NITROISOINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-68-7 | |
| Record name | 2-BENZYL-5-NITROISOINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 2-Benzylisoindoline-1,3-dione
The synthesis begins with the condensation of phthalic anhydride and benzyl amine in refluxing ethanol, yielding 2-benzylisoindoline-1,3-dione. This step requires meticulous washing to remove acetic acid byproducts, which otherwise interfere with subsequent Grignard reactions. The crude product is obtained in high purity without further purification.
Reaction Conditions :
Grignard Reaction for Methyl Group Addition
The dione intermediate undergoes a Grignard reaction with methyl iodide under anhydrous conditions to form 1,1,3,3-tetramethylisoindoline-2-benzyl. This step demands strict inert atmosphere control due to the sensitivity of Grignard reagents to moisture and oxygen. A specialized distillation apparatus is employed to minimize exposure during solvent removal, achieving a 70% yield.
Reagents :
-
Methyl iodide (excess)
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Dry tetrahydrofuran (THF)
-
Magnesium turnings (initiator)
Workup :
Nitration of the Isoindoline Core
The tetramethylisoindoline intermediate is subjected to electrophilic aromatic nitration using fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0°C. The nitronium ion (NO₂⁺) generated in situ selectively targets the para position relative to the benzyl group, yielding 1,1,3,3-tetramethyl-5-nitroisoindoline with a remarkable 93% yield after flash chromatography.
Optimization Insights :
-
Temperature Control : Maintaining 0°C prevents over-nitration.
-
Purification : Neutral silica gel chromatography (CH₂Cl₂:MeOH, 95:5) effectively separates nitro isomers.
Alternative Route via Methyl Ester Bromination and Nitration
Bromination of 2-Methyl-5-nitrobenzoic Acid Methyl Ester
A patent-described method utilizes 2-methyl-5-nitrobenzoic acid methyl ester as the starting material. Bromination with N-bromosuccinimide (NBS) and bromoperoxidase (BPO) in carbon tetrachloride at 65°C introduces a bromine atom at the benzylic position. This step achieves quantitative conversion under radical initiation.
Reaction Parameters :
Cyclization to Form the Isoindoline Core
The brominated intermediate undergoes cyclization in the presence of a base, such as potassium tert-butoxide (t-BuOK), to form the isoindoline ring. This step proceeds via intramolecular nucleophilic substitution, with the benzyl group introduced through subsequent alkylation.
Key Data :
Comparative Analysis of Synthetic Methods
The multi-step method offers superior regioselectivity in nitration but requires advanced handling of air-sensitive reagents. In contrast, the patent route simplifies the process through radical bromination but may produce regioisomeric byproducts.
Experimental Validation and Characterization
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-nitroisoindoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Oxides: Formed through the oxidation of the compound.
Substituted Isoindolines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Benzyl-5-nitroisoindoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and polymer additives
Mechanism of Action
The mechanism of action of 2-Benzyl-5-nitroisoindoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The most closely related compound in the provided evidence is 2-Benzyl-5-bromoisoindoline (CAS: 905274-85-3), which substitutes the nitro group with a bromine atom. Below is a comparative analysis:
Functional Implications
- Nitro Group vs. Halogens : The nitro group’s strong electron-withdrawing nature may reduce aromatic ring reactivity compared to bromine, which acts as a leaving group in cross-coupling reactions. This difference makes 2-benzyl-5-bromoisoindoline more versatile in synthetic organic chemistry.
- In contrast, brominated analogs are typically intermediates rather than bioactive compounds .
Pharmacological Context
The provided evidence includes benzathine benzylpenicillin (CAS: 1538-09-6), a penicillin derivative unrelated structurally but relevant for illustrating how substituents influence bioactivity. For example, the benzyl group in benzathine benzylpenicillin enhances lipid solubility, prolonging its half-life. While this compound lacks direct pharmacological data, the benzyl moiety in both compounds may similarly influence solubility and bioavailability .
Biological Activity
Overview
2-Benzyl-5-nitroisoindoline is a heterocyclic compound notable for its isoindoline core, characterized by a benzyl group at the second position and a nitro group at the fifth position. This unique structure contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The primary biological target of this compound is the human dopamine receptor D2 . The compound interacts with the allosteric binding site of this receptor, which plays a crucial role in various neurological processes. The interaction suggests potential implications for disorders related to dopamine signaling, such as schizophrenia and Parkinson's disease.
Biochemical Pathways
The dopamine receptor D2 is integral to the central nervous system (CNS), influencing behavior, cognition, and physiological functions. The action of this compound on this receptor may lead to alterations in neurotransmission and could have therapeutic applications in treating neurological disorders.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Studies suggest that this compound has potential antimicrobial effects, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation, particularly in certain types of tumors.
- Neuroprotective Effects : Given its interaction with dopamine receptors, it may also possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Case Studies
- Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines. A study reported a dose-dependent inhibition of cell growth in breast cancer cells, suggesting its potential as an anticancer agent .
- Neuropharmacological Assessment : In vivo studies on animal models showed that administration of this compound resulted in improved motor function and reduced symptoms associated with dopamine depletion, indicating its potential as a therapeutic agent for Parkinson's disease .
Pharmacokinetics
The pharmacokinetic properties of this compound have been predicted using in silico models. These studies suggest favorable absorption and distribution characteristics, although further empirical studies are necessary to confirm these predictions.
The synthesis of this compound involves several key steps:
- Condensation Reaction : An aromatic primary amine reacts with maleic anhydride to form the isoindoline scaffold.
- Nitration : The isoindoline derivative is nitrated using nitric acid to introduce the nitro group.
- Benzylation : The nitrated isoindoline undergoes benzylation using benzyl chloride in the presence of a base like sodium hydroxide.
These methods can be optimized for industrial production using continuous flow reactors to ensure consistent quality and yield.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Benzyl and nitro groups | Exhibits significant biological activity |
| 5-Nitroisoindoline | Lacks benzyl group | Simpler structure; serves as a precursor |
| 2-Benzylisoindoline | Lacks nitro group | Focused on simpler isoindoline structure |
The combination of both benzyl and nitro groups in this compound enhances its reactivity and biological activity compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
